N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 1252911-26-4
Cat. No.: VC4554203
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252911-26-4 |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.53 |
| IUPAC Name | N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H25N3O4S/c1-2-31-19-10-8-18(9-11-19)15-27-23(29)22-20(12-13-32-22)26(24(27)30)16-21(28)25-14-17-6-4-3-5-7-17/h3-13,20,22H,2,14-16H2,1H3,(H,25,28) |
| Standard InChI Key | YFFNTVOZSRTJNP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Introduction
N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with a molecular formula of C26H29N3O4S and a molecular weight of 479.6 g/mol . This compound belongs to the class of heterocyclic compounds, specifically featuring a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene and a pyrimidine ring. The compound is further modified with a benzyl group and an ethoxyphenyl moiety, contributing to its unique structural and potential biological properties.
Synthesis
The synthesis of N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step reactions. These methods require careful control of reaction conditions to ensure high yields and purity of the final compound. Common synthetic routes involve the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the benzyl and ethoxyphenyl groups.
Biological Activity
While specific biological activity data for this compound are not widely reported, compounds with similar heterocyclic structures have shown potential in various biological applications, including antimicrobial and anti-inflammatory activities . The presence of the ethoxyphenyl group and the benzyl moiety may influence its interaction with biological targets, suggesting potential for further investigation in drug discovery.
Research Findings and Future Directions
Research on compounds like N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is ongoing, with a focus on understanding their structural-activity relationships and potential therapeutic applications. Future studies could involve detailed structure-activity relationship (SAR) analyses and biological screening to explore its potential as a lead compound in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume